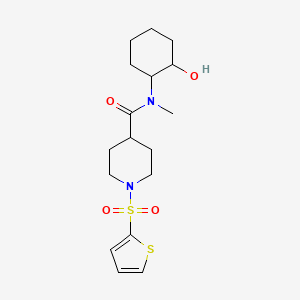

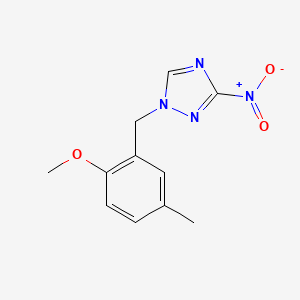

N-(2-hydroxycyclohexyl)-N-methyl-1-(2-thienylsulfonyl)-4-piperidinecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of N-(2-hydroxycyclohexyl)-N-methyl-1-(2-thienylsulfonyl)-4-piperidinecarboxamide involves the reaction of N-arylamides of acetoacetic acid with aromatic aldehydes in the presence of piperidine. This process produces a series of compounds, including N,N′-diaryl-2-aryl-6-hydroxy-6-methyl-4-oxocyclohexane-1,3-dicarboxamides, which share a similar structural framework to the target compound. The structures of these products are typically confirmed using spectroscopic methods such as IR, PMR, and mass spectroscopy (Gein et al., 2007).

Molecular Structure Analysis

The molecular structure of piperidine derivatives, including N-(2-hydroxycyclohexyl)-N-methyl-1-(2-thienylsulfonyl)-4-piperidinecarboxamide, is characterized by the presence of the piperidine ring, a nitrogen-containing six-membered ring. This structural motif is critical for the compound's biological activity and interaction with biological receptors. The arene sulfonyl group on N4 of similar compounds has been found crucial for the high enantioselectivity of certain catalysts, indicating the importance of molecular structure in determining the compound's chemical behavior and applications (Wang et al., 2006).

Chemical Reactions and Properties

Piperidine derivatives, including our compound of interest, undergo various chemical reactions that highlight their versatile chemical properties. For instance, the synthesis and evaluation of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives for anti-acetylcholinesterase activity demonstrate the potential for modifying the piperidine core to enhance biological activity. Substituting the benzamide with bulky moieties significantly increases activity, underscoring the influence of chemical modifications on the compound's properties (Sugimoto et al., 1990).

Scientific Research Applications

Analytical Chemistry and Toxicology

Research has explored the characterization of psychoactive substances, where related arylcyclohexylamines were identified and analyzed using advanced techniques like gas chromatography and mass spectrometry. These methods are crucial for identifying chemical compounds in biological matrices, suggesting applications in forensic toxicology and pharmaceutical analysis (De Paoli, Brandt, Wallach, Archer, & Pounder, 2013).

Antimicrobial Research

Compounds with structural similarities have been synthesized and evaluated for their antimicrobial activity. For instance, a series of N,N′-diaryl-2-aryl-6-hydroxy-6-methyl-4-oxocyclohexane-1,3-dicarboxamides showed promising results against microbial strains, indicating the potential of such compounds in developing new antimicrobial agents (Gein, Levandovskaya, Nosova, Antonova, Voronina, Vakhrin, & Krivenko, 2007).

Neuropharmacology

Piperidine derivatives have been synthesized and tested for their activity against acetylcholinesterase, a key enzyme involved in neurodegenerative diseases. Such studies highlight the therapeutic potential of piperidine-based compounds in treating conditions like Alzheimer's disease (Sugimoto, Tsuchiya, Sugumi, Higurashi, Karibe, Iimura, Sasaki, Kawakami, Nakamura, & Araki, 1990).

Material Science

In the development of new materials, research on nanofiltration membranes utilized diamine monomers, including piperazine, to create chlorine-tolerant membranes. This application is critical in water treatment technologies, indicating the role of similar compounds in enhancing the performance of filtration systems (Tang, Xu, Xue, Wei, & Yang, 2016).

Organic Chemistry and Catalysis

The study of reactions involving isocyanides and amines catalyzed by metal compounds has implications for synthetic chemistry. Such reactions facilitate the production of formamidines, underscoring the utility of related compounds in catalysis and organic synthesis (Saegusa, Ito, Kobayashi, Hirota, & Yoshioka, 1969).

properties

IUPAC Name |

N-(2-hydroxycyclohexyl)-N-methyl-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O4S2/c1-18(14-5-2-3-6-15(14)20)17(21)13-8-10-19(11-9-13)25(22,23)16-7-4-12-24-16/h4,7,12-15,20H,2-3,5-6,8-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSSKYQTXNFZSBU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCCCC1O)C(=O)C2CCN(CC2)S(=O)(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-hydroxycyclohexyl)-N-methyl-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-ethyl-8-{[1-(2-fluorophenyl)cyclopropyl]carbonyl}-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5565911.png)

![4-{4-[(4-methoxyphenyl)acetyl]-1-piperazinyl}-6-methyl-2-(1-piperidinyl)pyrimidine](/img/structure/B5565913.png)

![N-{2-[(4-chlorophenyl)thio]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B5565929.png)

![1-cyclopropyl-N-[2-(2-methoxy-1-naphthyl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5565945.png)

![{4-[4-(2-thienyl)butanoyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5565949.png)

![2-acetyl-8-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B5565952.png)

![4-[(methylsulfonyl)amino]-N-1,3-thiazol-2-ylbenzenesulfonamide](/img/structure/B5565960.png)

![2-(3,4-difluorobenzyl)-8-(2-furylmethyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5565965.png)

![N-{2-[2-(3-pyridinyl)-1,3-thiazol-4-yl]ethyl}-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5565978.png)

![4-{[(2,4-dimethoxyphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5565991.png)